6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S3/c1-3-4-5-12-6-8-14-16(10-12)25-18(20-14)22-19-21-15-9-7-13(27(2,23)24)11-17(15)26-19/h6-11H,3-5H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKCGMHBNRAYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities.
Biochemical Pathways
Thiazole derivatives have been known to activate or inhibit various biochemical pathways, leading to a range of physiological effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
The compound 6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Activities
Benzothiazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for several key activities:
1. Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. Notably, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that a related thiazole compound had an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity .
2. Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well-documented. The compound has been tested against various bacterial strains, showing promising results. For instance, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.91 µg/mL against Micrococcus luteus and Bacillus species . The specific compound may share similar properties due to its structural similarities.
3. Anti-inflammatory Activity
Thiazole-based compounds are also recognized for their anti-inflammatory effects. Studies have shown that modifications in the thiazole ring can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives closely related to our compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
A. 6-Substituted Benzothiazoles with Electron-Withdrawing Groups
- 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole): This compound, a known neuroprotective agent, demonstrates the importance of electron-withdrawing substituents. Its trifluoromethoxy group enhances metabolic stability and target engagement in neurodegenerative models .
- 6-Bromo- and 6-Chloro-Substituted Analogs: Derivatives like 6-bromobenzo[d]thiazol-2-amine exhibit moderate nitric oxide (NO) scavenging (48% at 50 μg/mL) and urease inhibition (IC50 = 57.8 μg/mL) .
B. 6-Substituted Benzothiazoles with Alkyl/Aryl Groups
- 6-Butyl vs. 6-Aryl Substituents: 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine shows potent urease inhibition (86.24% at 50 μg/mL, IC50 = 28.57 μg/mL) and NO scavenging (67% at 50 μg/mL) . The butyl chain in the target compound may reduce steric hindrance compared to bulky aryl groups, favoring interactions with hydrophobic enzyme pockets. 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This analog regulates apoptosis via p53 activation (IC50 = 4.2–8.9 μM in cancer cells) . The methylsulfonyl group in the target compound could modulate p53 interactions differently due to its stronger electron-withdrawing nature.
Pharmacokinetic and Physicochemical Properties
- Solubility : Methylsulfonyl groups improve aqueous solubility relative to halogenated or trifluoromethoxy analogs, which may translate to better bioavailability .
Therapeutic Potential
- Neuroprotection : Analogous to riluzole, the target compound’s methylsulfonyl group may confer neuroprotective effects via modulation of glutamate release or oxidative stress pathways .
- Anticancer Activity : Bis-benzothiazole derivatives, such as those with fluoro and methoxy groups, induce apoptosis via mitochondrial pathways . The target compound’s dual substituents may synergize to enhance cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
